molecular formula C16H12Cl2N2 B14814173 3,5-dichloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline

3,5-dichloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline

Cat. No.: B14814173
M. Wt: 303.2 g/mol
InChI Key: BCVVEMAHGPKESH-UHFFFAOYSA-N
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Description

(3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine typically involves a condensation reaction between 3,5-dichloroaniline and 2-methyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dichlorophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine stands out due to its unique combination of the indole and dichlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H12Cl2N2

Molecular Weight

303.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-(2-methyl-1H-indol-3-yl)methanimine

InChI

InChI=1S/C16H12Cl2N2/c1-10-15(14-4-2-3-5-16(14)20-10)9-19-13-7-11(17)6-12(18)8-13/h2-9,20H,1H3

InChI Key

BCVVEMAHGPKESH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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